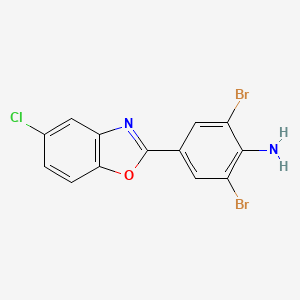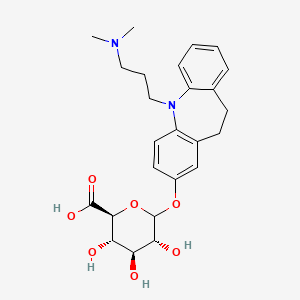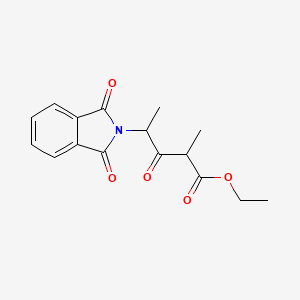
6-Dodecanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dodecanol acetate is an organic compound with the molecular formula C14H28O2. It is an ester formed from dodecanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Dodecanol acetate can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves heating dodecanol and acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where dodecanol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to separate the ester from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dodecanol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and acetic acid.
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming dodecanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Applications De Recherche Scientifique
6-Dodecanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 6-Dodecanol acetate involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. In chemical reactions, its ester group is the primary site of reactivity, undergoing hydrolysis, oxidation, or reduction depending on the conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanol: The alcohol precursor to 6-Dodecanol acetate.
Dodecanoic acid: The oxidation product of this compound.
Hexyl acetate: Another ester with similar applications in fragrances.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant odor makes it particularly valuable in the fragrance industry, and its reactivity allows for diverse applications in chemical synthesis and research.
Propriétés
Formule moléculaire |
C14H28O2 |
|---|---|
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
dodecan-6-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-8-10-12-14(16-13(3)15)11-9-7-5-2/h14H,4-12H2,1-3H3 |
Clé InChI |
NVXQBOWBMCEXGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)

![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)






![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)




